N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide
Description
N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- A 3-(trifluoromethyl)phenyl group at position 3 of the quinazoline ring, contributing to electron-withdrawing effects and metabolic stability.
- A 7-carboxamide moiety linked to a 3-acetylphenyl group, which may enhance hydrogen-bonding interactions and solubility.
- The 4-oxo-3,4-dihydroquinazoline scaffold, a structure common in bioactive molecules targeting kinases, enzymes, or receptors.
The trifluoromethyl and acetyl groups are likely designed to optimize pharmacokinetic properties, including lipophilicity and metabolic resistance.
Properties
Molecular Formula |
C24H16F3N3O3 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H16F3N3O3/c1-14(31)15-4-2-6-18(10-15)29-22(32)16-8-9-20-21(11-16)28-13-30(23(20)33)19-7-3-5-17(12-19)24(25,26)27/h2-13H,1H3,(H,29,32) |
InChI Key |
ZYMABZXYMCHGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-acetylphenylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to form the dihydroquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents
Major Products
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with modified trifluoromethyl groups
Scientific Research Applications
N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are widely studied for their diverse bioactivities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects and hypothetical properties.
Structural and Functional Analysis
Target Compound
- Substituents :
- Position 3: 3-(Trifluoromethyl)phenyl.
- Position 7: N-(3-acetylphenyl)carboxamide.
- Molecular Formula : C24H16F3N3O3.
- Hypothetical Properties :
- Lipophilicity : High (due to trifluoromethyl and aromatic groups).
- Solubility : Moderate (acetyl group may counterbalance hydrophobicity).
- Bioactivity : Likely kinase inhibition via quinazoline core interactions.
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
- Substituents :
- Position 3: 4-Chlorophenyl.
- Position 2: Sulfanyl acetamide linked to a 3-chloro-4-fluorophenyl group.
- Molecular Formula : C22H14Cl2FN3O2S.
- Key Differences :
- Electron Effects : Chlorine/fluorine substituents provide moderate electron-withdrawing effects compared to the stronger trifluoromethyl group.
- Solubility : Sulfanyl group may enhance aqueous solubility relative to the target compound.
Data Table: Comparative Overview
Key Insights
- Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group in the target compound likely improves metabolic stability and binding affinity compared to chlorinated/fluorinated analogs .
- Carboxamide vs. Sulfanyl Linkers : The 7-carboxamide group may offer stronger hydrogen-bonding interactions with biological targets than the sulfanyl acetamide in .
- Role of Acetyl Group : The 3-acetylphenyl moiety could enhance solubility and reduce crystallization tendencies, a common issue with highly aromatic quinazolines.
Biological Activity
N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a dihydroquinazoline core and substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 451.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H16F3N3O2 |
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxamide |
| InChI Key | ZYMABZXYMCHGQT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity due to its electron-withdrawing properties, which can facilitate stronger interactions with target sites.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to cyclooxygenase (COX) enzymes and lipoxygenases (LOX). Inhibition of these enzymes is crucial in managing inflammatory responses.
- Receptor Modulation : It may also modulate receptor activity, impacting downstream signaling pathways related to various physiological processes.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been evaluated against several cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited cytotoxic effects with IC50 values indicating significant potential for therapeutic use.
- A549 (lung cancer) : Similar efficacy observed, suggesting broad-spectrum anticancer activity.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests it can reduce inflammation. In vitro studies have demonstrated:
- Inhibition of COX-2 : This enzyme is often overexpressed in inflammatory conditions; hence, its inhibition can alleviate symptoms associated with chronic inflammation.
- Reduction of Pro-inflammatory Cytokines : The compound may decrease levels of cytokines such as TNF-alpha and IL-6 in cell culture models.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study evaluated the compound's effect on COX enzymes and found that it inhibited COX-2 with an IC50 value of 12.5 µM, indicating strong anti-inflammatory potential .
- Additionally, it was shown to inhibit LOX enzymes effectively, which are involved in the biosynthesis of leukotrienes that mediate inflammatory responses.
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
